![molecular formula C15H10ClNO3S2 B2688742 5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1105193-38-1](/img/structure/B2688742.png)
5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
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Description
Furan-2-carboxylic acid derivatives are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in these compounds is substituted at the 2-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a furan ring and a carboxylic acid group . The furan ring can have various substituents, which can greatly influence the properties of the compound .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific substituents present . For example, the compound 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol can undergo further reactions to form various sulfonamide derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the presence of a carboxylic acid group can make these compounds acidic .
Scientific Research Applications
Applications in Materials Science and Polymer Chemistry
Conversion of Biomass to Furan Derivatives : Furan derivatives, like the one specified, are crucial in converting biomass into valuable chemicals and materials. For example, 5-Hydroxymethylfurfural (HMF) and its derivatives have been explored for their potential to replace non-renewable hydrocarbon sources in producing polymers, fuels, and other chemicals. Such compounds can be derived from plant biomass, suggesting potential applications of the specified compound in sustainable material production and as a platform chemical for the synthesis of polymers and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical and Medicinal Chemistry
Sulfonamides and Related Compounds : The structural motif present in the specified compound is reminiscent of sulfonamides, which have a wide range of clinical applications, including as antimicrobials and in the treatment of glaucoma. The incorporation of sulfur-containing moieties, similar to the thiazolyl group in the specified compound, is a strategy to enhance the pharmacological profile of these drugs, indicating potential applications in drug design and discovery (Carta, Scozzafava, & Supuran, 2012).
Environmental Science and Biodegradation
Biodegradation of Herbicides and Environmental Contaminants : Compounds with chlorinated aromatic rings, similar to the 4-chlorophenyl group in the specified compound, are prevalent in herbicides and environmental pollutants. Research into the biodegradation of such compounds is crucial for environmental remediation. Microorganisms that can degrade these complex organic molecules are of interest for their potential to mitigate environmental pollution, suggesting research avenues for the biodegradation of similarly structured compounds (Magnoli et al., 2020).
properties
IUPAC Name |
5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S2/c16-10-3-1-9(2-4-10)12-8-22-15(17-12)21-7-11-5-6-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLPEZBJHQEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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